

S-Allylglycine Enantiomers: A Comprehensive Technical Guide to Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *s-Allylglycine*

Cat. No.: *B555423*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of the enantiomers of **S-Allylglycine**, a critical compound in neuroscience research. This document is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and visualizations of its mechanism of action to support research and development efforts.

Chemical and Physical Properties

S-Allylglycine, systematically named (S)-2-aminopent-4-enoic acid, and its enantiomer, (R)-2-aminopent-4-enoic acid, are non-proteinogenic amino acids. Their chirality, arising from the stereocenter at the alpha-carbon, leads to distinct optical properties while sharing many physical characteristics. The racemic mixture is denoted as (±)- or DL-allylglycine.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of the **S-Allylglycine** enantiomers and their racemic mixture.

Property	(S)-(-)-Allylglycine	(R)-(+)-Allylglycine	DL-Allylglycine
Molecular Formula	C ₅ H ₉ NO ₂	C ₅ H ₉ NO ₂	C ₅ H ₉ NO ₂
Molecular Weight	115.13 g/mol [1]	115.13 g/mol [2]	115.13 g/mol [3]
Melting Point	253-255 °C[4]	No specific data found; expected to be similar to the (S)-enantiomer and the racemate.	258-260 °C (decomposes)[5]
Specific Rotation [α]	-37.0° (c=unknown, solvent unknown)[4]	+37.0° (equal and opposite to the (S)-enantiomer)	0°
Solubility	Soluble in water[4].	Expected to have similar solubility to the (S)-enantiomer.	Good water solubility, with pH-dependent characteristics. Limited solubility in organic solvents like ethanol and methanol. Soluble in DMSO.[6]
Appearance	White crystalline powder[3]	White crystalline powder	White crystalline powder[3]

Experimental Protocols

This section details the methodologies for determining the key physical properties of **S-Allylglycine** enantiomers.

Determination of Melting Point

The melting point of **S-Allylglycine** enantiomers can be determined using a capillary melting point apparatus.

Procedure:

- A small, finely powdered sample of the crystalline **S-Allylglycine** enantiomer is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range should be narrow.

Measurement of Specific Rotation

The specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.[7]

Procedure:

- A solution of the **S-Allylglycine** enantiomer of a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., water or dilute acid).
- The polarimeter tube of a known path length (l, in decimeters) is filled with the solution.
- A beam of monochromatic plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.[8]
- The observed optical rotation (α) in degrees is measured.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$. [9] The temperature and solvent used should always be reported alongside the specific rotation value.

Determination of Aqueous Solubility

The solubility of **S-Allylglycine** enantiomers in water can be determined by the equilibrium solubility method.

Procedure:

- An excess amount of the **S-Allylglycine** enantiomer is added to a known volume of water at a specific temperature (e.g., 25 °C).
- The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved **S-Allylglycine** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to ensure enantiomeric purity, or by gravimetric analysis after solvent evaporation.^{[10][11]} The solubility is typically expressed in g/100 mL or mol/L.

Biological Activity and Signaling Pathway

S-Allylglycine is a well-known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the biosynthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).^{[3][12]}

Mechanism of Glutamate Decarboxylase (GAD) Inhibition

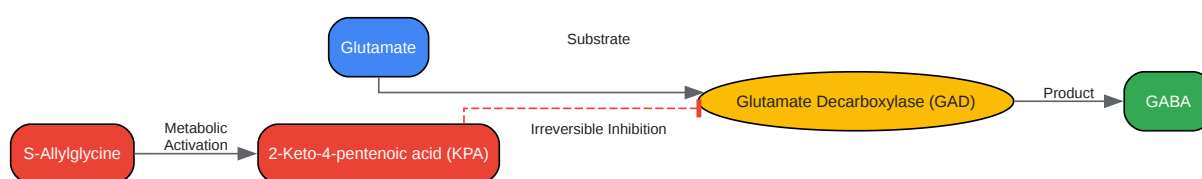
The inhibitory action of **S-Allylglycine** is primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA).^[13] KPA acts as a "suicide inhibitor" of GAD. The proposed mechanism involves the following steps:

- **Metabolic Activation:** **S-Allylglycine** is metabolized in vivo to the more potent inhibitor, 2-keto-4-pentenoic acid.^[13]
- **Enzyme Binding:** KPA, being a structural analog of the natural substrate glutamate, binds to the active site of GAD.
- **Irreversible Inhibition:** The allylic group of KPA is thought to undergo a Michael addition reaction with a nucleophilic residue in the active site of GAD, leading to the formation of a covalent bond and irreversible inactivation of the enzyme.^[13]

This inhibition of GAD leads to a reduction in GABA synthesis, disrupting the excitatory/inhibitory balance in the brain and resulting in neuronal hyperexcitability, which can manifest as seizures in animal models.[13]

Signaling Pathway Diagram

The following diagram illustrates the GABA biosynthesis pathway and the point of inhibition by **S-Allylglycine**'s active metabolite.

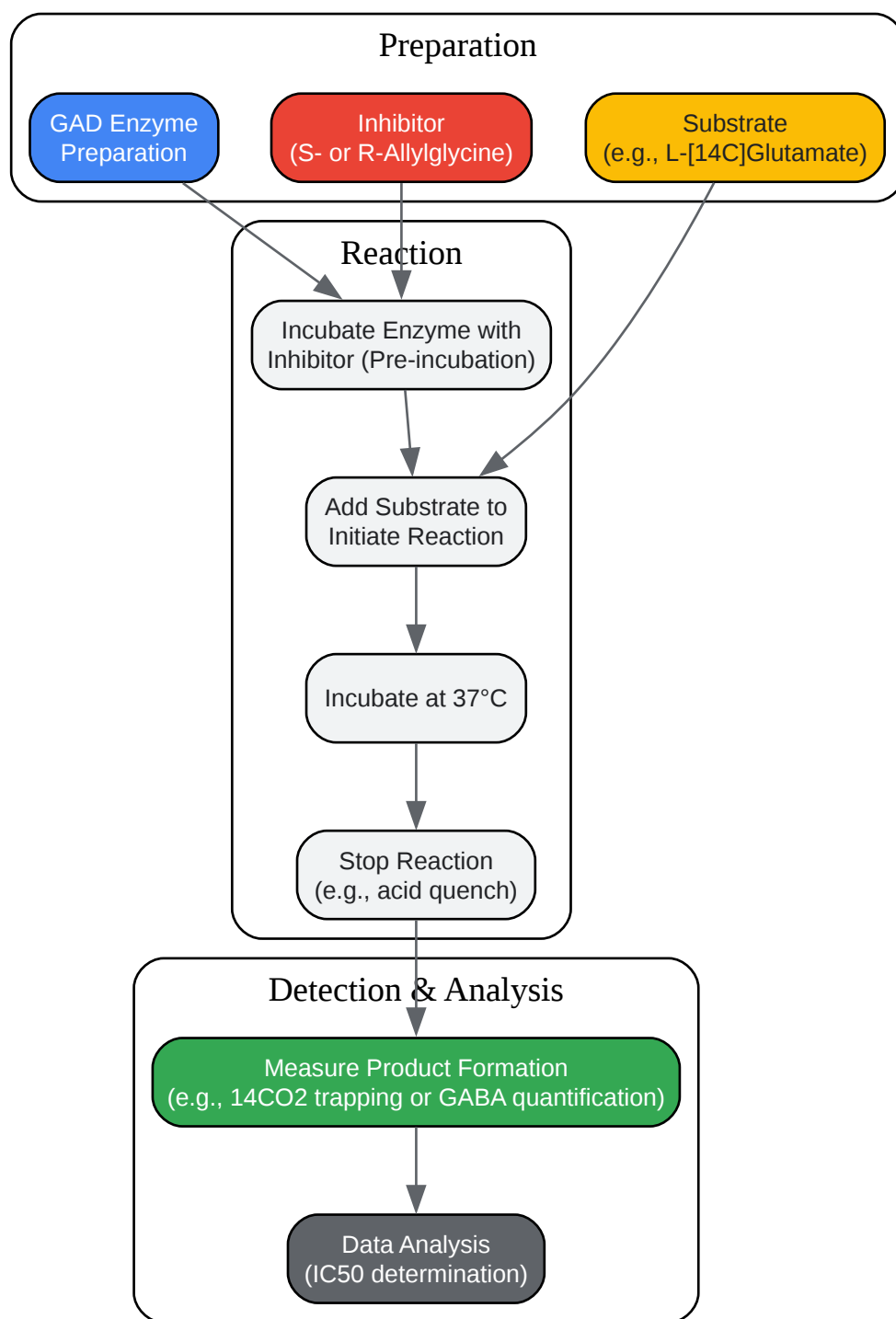


[Click to download full resolution via product page](#)

Caption: GABA biosynthesis pathway and inhibition by **S-Allylglycine**'s metabolite.

Experimental Workflow for In Vitro GAD Inhibition Assay

The following diagram outlines a general workflow for an in vitro assay to determine the inhibitory effect of **S-Allylglycine** enantiomers on GAD activity.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro GAD inhibition assay.

This guide provides a foundational understanding of the chemical and physical properties of **S-Allylglycine** enantiomers. For further, more specific applications, it is recommended to consult the primary literature cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s-Allylglycine | C₅H₉NO₂ | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Allylglycine | C₅H₉NO₂ | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. (S)-(-)-alpha-Allylglycine, 98%, 98% ee | Fisher Scientific [fishersci.ca]
- 5. DL-2-アリルグリシン | Sigma-Aldrich [sigmaaldrich.com]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 10. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. Allylglycine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [S-Allylglycine Enantiomers: A Comprehensive Technical Guide to Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555423#chemical-and-physical-properties-of-s-allylglycine-enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com